![molecular formula C20H31NO3Si B12529902 N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine CAS No. 685887-71-2](/img/structure/B12529902.png)
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is a chemical compound that combines a naphthalene moiety with a triethoxysilyl group via a propan-1-amine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine typically involves the reaction of naphthalen-1-ylmethanol with 3-(triethoxysilyl)propan-1-amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. Common solvents used in this reaction include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group, with catalysts like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Wissenschaftliche Forschungsanwendungen
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and nanocomposites.
Biology: Employed in the functionalization of surfaces for biosensors and bioassays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong adhesion properties and chemical stability.
Wirkmechanismus
The mechanism of action of N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes in the presence of water to form silanol groups, which then condense to form siloxane bonds. This process is crucial for its applications in materials science and surface functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-ylmethanol: Lacks the triethoxysilyl group, limiting its applications in siloxane chemistry.
3-(Triethoxysilyl)propan-1-amine: Lacks the naphthalene moiety, reducing its potential for aromatic interactions.
N-Methyl-1-naphthalenemethylamine: Does not contain the triethoxysilyl group, making it less versatile for surface functionalization.
Uniqueness
N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine is unique due to its combination of a naphthalene moiety and a triethoxysilyl group. This dual functionality allows it to participate in both aromatic interactions and siloxane bond formation, making it highly versatile for various applications in materials science, chemistry, and biology.
Eigenschaften
CAS-Nummer |
685887-71-2 |
|---|---|
Molekularformel |
C20H31NO3Si |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C20H31NO3Si/c1-4-22-25(23-5-2,24-6-3)16-10-15-21-17-19-13-9-12-18-11-7-8-14-20(18)19/h7-9,11-14,21H,4-6,10,15-17H2,1-3H3 |
InChI-Schlüssel |
PDNMABSEZKQOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNCC1=CC=CC2=CC=CC=C21)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


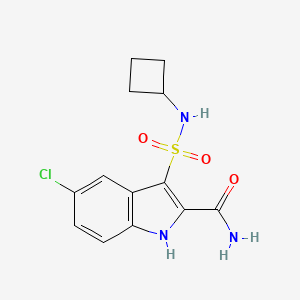
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
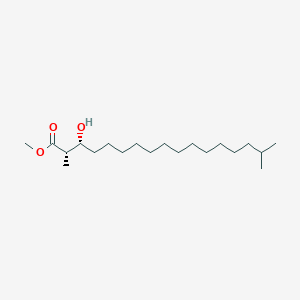
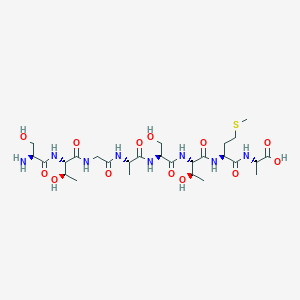
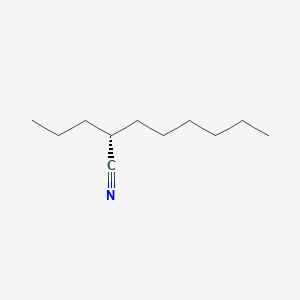
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
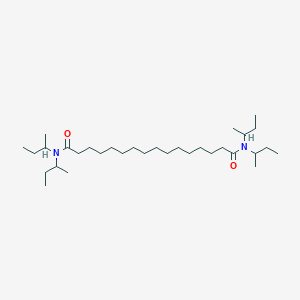

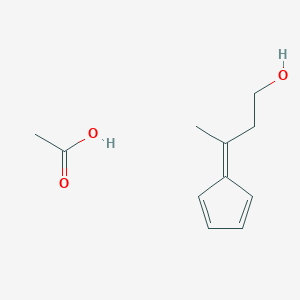
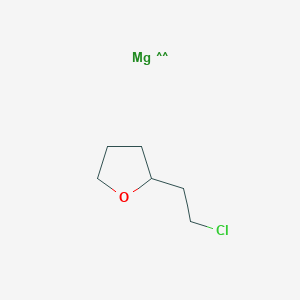
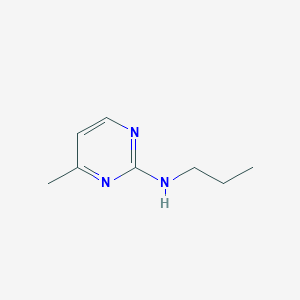
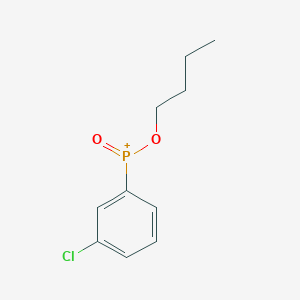
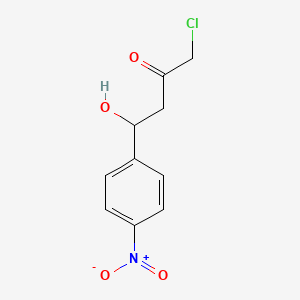
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
